molecular formula C9H21O5P B14298278 Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate CAS No. 113612-56-9

Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate

Cat. No.: B14298278
CAS No.: 113612-56-9
M. Wt: 240.23 g/mol
InChI Key: LGSKXNQKTUSZQG-UHFFFAOYSA-N
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Description

Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate is an organophosphorus compound characterized by the presence of both isopropyl and dihydroxypropyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate can be synthesized through the esterification of phosphorus trichloride with isopropanol, followed by the reaction with 2,3-dihydroxypropyl alcohol. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropan-2-yl (2,3-dihydroxypropyl)phosphonate is unique due to the presence of both isopropyl and dihydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

113612-56-9

Molecular Formula

C9H21O5P

Molecular Weight

240.23 g/mol

IUPAC Name

3-di(propan-2-yloxy)phosphorylpropane-1,2-diol

InChI

InChI=1S/C9H21O5P/c1-7(2)13-15(12,14-8(3)4)6-9(11)5-10/h7-11H,5-6H2,1-4H3

InChI Key

LGSKXNQKTUSZQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CC(CO)O)OC(C)C

Origin of Product

United States

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